molecular formula C22H25ClN4OS B147803 S-Methyldihydroziprasidone CAS No. 194280-91-6

S-Methyldihydroziprasidone

Cat. No.: B147803
CAS No.: 194280-91-6
M. Wt: 429 g/mol
InChI Key: NHUDBVVEHOSVCD-UHFFFAOYSA-N
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Description

S-Methyldihydroziprasidone is a complex organic compound that features a unique combination of functional groups, including an indoline core, a piperazine ring, and a chloro substituent. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyldihydroziprasidone typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline core, followed by the introduction of the piperazine ring and the chloro substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

S-Methyldihydroziprasidone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

S-Methyldihydroziprasidone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its unique structure and functional groups may contribute to the development of new therapeutic agents for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of S-Methyldihydroziprasidone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline derivatives, piperazine-containing molecules, and chloro-substituted organic compounds. Examples include:

  • S-Methyldihydroziprasidone
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

S-Methyldihydroziprasidone (SMDZ) is an active metabolite of ziprasidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of SMDZ is crucial for elucidating its pharmacological effects and therapeutic potential. This article provides a comprehensive overview of the biological activity, metabolic pathways, receptor interactions, and clinical implications of SMDZ, supported by relevant data tables and research findings.

Overview of this compound

SMDZ is formed through the metabolism of ziprasidone, which undergoes reduction and subsequent methylation. The primary metabolic pathways involve aldehyde oxidase for reduction and thiol methyltransferase for methylation . The pharmacokinetic profile of SMDZ is significant for understanding its efficacy and safety in clinical settings.

Metabolic Pathways

The metabolism of ziprasidone to SMDZ involves several key enzymes:

  • Aldehyde Oxidase : Mediates the reduction of ziprasidone to dihydroziprasidone.
  • Thiol Methyltransferase : Facilitates the methylation process to form this compound.
  • Cytochrome P450 Enzymes : CYP3A4 is primarily responsible for the oxidative metabolism of ziprasidone, while CYP1A2 contributes minimally .

Table 1: Summary of Metabolic Pathways

MetaboliteEnzyme InvolvedPathway Description
Ziprasidone-Parent compound
DihydroziprasidoneAldehyde OxidaseReduction of ziprasidone
This compoundThiol MethyltransferaseMethylation of dihydroziprasidone

Receptor Binding Affinity

SMDZ exhibits significant binding affinity for various neurotransmitter receptors, which underlies its pharmacological activity. The parent compound ziprasidone shows high affinity for dopamine D2 and serotonin receptors, which are critical in managing psychotic disorders.

Table 2: Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki)Activity Type
Dopamine D24.8 nMAntagonist
Serotonin 5HT2A0.4 nMAntagonist
Serotonin 5HT1A2 nMAgonist
α1-Adrenergic10 nMAntagonist
Histamine H147 nMModerate Affinity

Pharmacodynamics

The pharmacodynamic profile of SMDZ indicates that it functions primarily as a serotonin-dopamine antagonist . This mechanism is essential for alleviating symptoms associated with schizophrenia, such as hallucinations and delusions. Clinical studies have shown that SMDZ contributes to the therapeutic effects observed with ziprasidone treatment.

Clinical Findings

Research has demonstrated the clinical relevance of SMDZ in therapeutic drug monitoring (TDM). A study indicated that monitoring SMDZ levels could provide insights into treatment efficacy and safety, particularly in patients with varying metabolic capacities .

Case Study: Efficacy in Schizophrenia

In a clinical trial involving patients with schizophrenia, ziprasidone was administered, and plasma levels of both ziprasidone and SMDZ were measured. The findings suggested that higher concentrations of SMDZ correlated with improved clinical outcomes as assessed by standardized scales such as the Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression (CGI) .

Properties

IUPAC Name

6-chloro-5-[2-[4-(2-methylsulfanylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4OS/c1-29-20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUDBVVEHOSVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194280-91-6
Record name S-Methyl-dihydroziprasidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194280916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-METHYL-DIHYDROZIPRASIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT78NQS9NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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